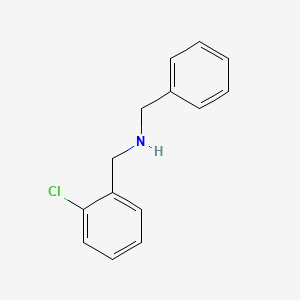

Benzyl-(2-chloro-benzyl)-amine

Descripción

Overview of the Chemical Compound's Significance in Modern Organic Chemistry Research

The significance of Benzyl-(2-chloro-benzyl)-amine in modern organic chemistry research stems from its identity as a substituted dibenzylamine. Dibenzylamine and its derivatives are recognized as crucial precursors and intermediates in the synthesis of a wide variety of pharmacologically relevant therapeutic agents, natural products, and agrochemicals. researchgate.netgoogle.com The presence of the benzyl (B1604629) group is particularly valuable in synthetic strategies where it can act as a protecting group for amines, which can later be removed under specific conditions, such as hydrogenolysis. wikipedia.org

The introduction of a halogen atom, in this case, chlorine, onto one of the benzyl rings significantly modulates the electronic properties of the molecule. This halogenation can influence the compound's reactivity, basicity, and lipophilicity, making it a valuable subject for studies in physical organic chemistry and reaction kinetics. nih.gov Furthermore, halogenated organic compounds are of profound interest in medicinal chemistry and drug development. The strategic incorporation of halogens can enhance binding affinities to biological targets, improve metabolic stability, and facilitate passage through biological membranes. wisdomlib.orgacs.org

Substituted benzylamines, the broader class to which this compound belongs, are investigated for their potential as inhibitors of various enzymes and their applications in treating a range of diseases. mdpi.comgoogle.com Research into compounds like this compound contributes to the fundamental understanding of structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. nih.gov

Historical Context of Related Amine and Halogenated Benzyl Compounds in Synthetic Methodologies

The history of benzylamines and halogenated benzyl compounds is deeply rooted in the development of synthetic organic chemistry. Benzylamine (B48309) itself has long been utilized as a fundamental building block and a masked source of ammonia (B1221849) in organic synthesis. wikipedia.orgchemicalbook.com Its preparation through methods like the reaction of benzyl chloride with ammonia dates back to early synthetic explorations. chemicalbook.com The development of dye industries in the 19th century spurred research into the synthesis of benzyl chloride via the chlorination of toluene (B28343), which in turn provided a ready source for producing benzyl alcohol and its derivatives, including benzylamines. perfumerflavorist.com

The introduction of halogens into benzyl compounds has been a cornerstone of synthetic methodology for over a century. Benzyl halides, such as benzyl chloride and benzyl bromide, are classic and essential reagents in a multitude of organic reactions, including the synthesis of pharmaceuticals and other complex molecules. wisdomlib.org The ability to introduce a benzyl group with a halogen substituent opened up new avenues for creating diverse molecular structures.

Historically, the synthesis of substituted amines, including those with halogenated benzyl groups, often involved multi-step processes. However, advancements in catalysis and reaction methodology have led to more efficient one-pot syntheses and direct amination techniques. organic-chemistry.orgorganic-chemistry.org The development of catalytic systems, for instance, has enabled the N-alkylation of amines with a wide range of alcohols and halides, including those with halogenated aromatic rings. organic-chemistry.org These methodological advancements have made compounds like this compound more accessible for detailed academic study.

Scope and Research Objectives for Comprehensive this compound Investigations

Comprehensive investigations into this compound are driven by a set of interconnected research objectives aimed at fully characterizing its chemical nature and potential utility.

A primary objective is the elucidation of its fundamental chemical and physical properties . This includes detailed spectroscopic analysis (NMR, IR, MS) to confirm its structure, as well as the determination of physical constants such as boiling point and solubility. nih.govsigmaaldrich.com This foundational data is crucial for its identification and for predicting its behavior in various chemical environments.

Another key research area is the exploration of its synthetic accessibility and reactivity . This involves developing and optimizing synthetic routes to the compound and studying its behavior in various chemical transformations. For example, understanding how the chloro-substituent influences the reactivity of the amine and the aromatic rings is a significant research goal. mdpi.com

Furthermore, a major focus of research on substituted dibenzylamines is their potential biological activity . google.com Investigations may aim to screen this compound and its analogues for inhibitory activity against specific biological targets, such as enzymes or receptors, that are implicated in disease. mdpi.com Such studies are often guided by computational modeling and structure-activity relationship analyses to rationally design more effective compounds. The cytotoxic potential of related complex alkaloids has been a driver for synthetic efforts in similar molecular classes. mdpi.com

Finally, research may also extend to the application of this compound as an intermediate in the synthesis of more complex molecules . Its bifunctional nature, possessing both a reactive amine and a modifiable aromatic ring, makes it a potentially versatile building block for constructing larger, more intricate chemical architectures. google.comgoogle.com

Compound Data

| Compound Name |

| This compound |

| Benzylamine |

| Benzyl chloride |

| Benzyl bromide |

| N-benzyl-1-(2-chlorophenyl)methanamine |

| N-[(2-chlorophenyl)methyl]-1-phenylmethanamine |

| 2-chlorobenzylamine (B130927) |

| bis(2-chlorobenzyl)amine |

| N-(2-chloroethyl)-N-benzyl-methylamine |

| N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |

| Benzyl-(3-methoxy-benzyl)-amine |

| N-Benzyl-1-phenyl-methanamine |

| Benzylamine, p-chloro-N-(2-chloroethyl)-N-ethyl- |

| Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-phenylmethanamine | nih.gov |

| CAS Number | 67342-76-1 | sigmaaldrich.comguidechem.comjk-sci.com |

| Molecular Formula | C14H14ClN | nih.gov |

| Molecular Weight | 231.72 g/mol | nih.gov |

| Boiling Point | 194-195 °C / 12 Torr | sigmaaldrich.com |

| InChI | 1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | nih.govsigmaaldrich.com |

| InChIKey | RLPZBYLIRBRIPA-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZBYLIRBRIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2 Chloro Benzyl Amine

Established Synthetic Pathways for Benzyl-(2-chloro-benzyl)-amine Preparation

The preparation of this compound has traditionally relied on two primary and robust synthetic strategies: direct N-alkylation and reductive amination.

Direct N-Alkylation: This is a straightforward and widely used method for forming C-N bonds. The synthesis involves the reaction of a primary amine with an alkyl halide. For the target compound, this can be achieved in two ways:

Reacting benzylamine (B48309) with 2-chlorobenzyl chloride.

Reacting 2-chlorobenzylamine (B130927) with benzyl (B1604629) chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include sodium hydroxide (B78521) or potassium carbonate. The choice of solvent can influence the reaction rate and yield, with solvents like toluene (B28343) or aqueous dioxane being employed.

Reductive Amination: This powerful method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. This process can also be approached in two ways for the target molecule:

Reaction of benzaldehyde (B42025) with 2-chlorobenzylamine.

Reaction of 2-chlorobenzaldehyde (B119727) with benzylamine.

The key to this synthesis is the choice of reducing agent, which must be capable of reducing the imine but not the initial carbonyl compound. A common approach involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred for its high selectivity and the clean nature of the reaction products.

Table 1: Comparison of Established Synthetic Pathways

| Method | Reactants | Reagents & Conditions | Advantages | Disadvantages |

|---|

| N-Alkylation | 1. Benzylamine + 2-Chlorobenzyl chloride 2. 2-Chlorobenzylamine + Benzyl chloride | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Toluene, aq. Dioxane), Room Temp to Reflux | Simple procedure, readily available starting materials. | Risk of over-alkylation to form tertiary amine, generation of salt waste. | | Reductive Amination | 1. Benzaldehyde + 2-Chlorobenzylamine 2. 2-Chlorobenzaldehyde + Benzylamine | H₂ Gas, Catalyst (e.g., Pd/C), Solvent (e.g., Methanol), Elevated pressure/temp | High selectivity, clean reaction, good yields. | Requires specialized hydrogenation equipment, catalyst can be expensive. |

Emerging and Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods that could be applied to the synthesis of this compound. These novel approaches often utilize advanced catalytic systems and technologies to improve reaction outcomes.

Modern Catalytic Cross-Coupling: Reactions such as the Buchwald-Hartwig amination have revolutionized C-N bond formation. This method uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine with an aryl halide or triflate. While typically used for N-arylation, related catalytic systems are emerging for N-benzylation, offering a new avenue for synthesizing the target compound with high precision and under milder conditions than traditional methods.

Continuous Flow Synthesis: The use of microreactors represents a significant technological advance in chemical synthesis. By performing reactions in a continuous flow system, chemists can achieve superior control over reaction parameters like temperature and residence time. This leads to enhanced safety, faster reaction times, and often higher yields and purity. The synthesis of this compound via reductive amination or N-alkylation could be significantly optimized using a microflow setup.

Table 2: Traditional vs. Novel Synthetic Concepts

| Feature | Traditional Methods (e.g., Bulk N-Alkylation) | Novel Approaches (e.g., Flow Chemistry) |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. |

| Safety | Potential for thermal runaways in large-scale reactions. | Inherently safer due to small reaction volumes. |

| Efficiency | Often requires long reaction times (hours to days). | Drastically reduced reaction times (minutes). |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by running the reactor for longer periods ("scaling out"). |

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For secondary amines like this compound, several sustainable strategies are being explored.

Use of Earth-Abundant Metal Catalysts: Traditional catalytic reductions often rely on precious metals like palladium. Green chemistry encourages the use of catalysts based on more abundant and less toxic metals. Iron and copper-based catalysts have been developed for reductive amination, offering an environmentally attractive and cost-effective alternative. These catalysts are often heterogeneous, allowing for easy recovery and recycling.

Atom-Economical Processes: "Hydrogen borrowing" or "hydrogen autotransfer" is a

Chemical Reactivity and Reaction Pathways of Benzyl 2 Chloro Benzyl Amine

Nucleophilic Reactions of the Amine Moiety in Benzyl-(2-chloro-benzyl)-amine

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, making it susceptible to reactions with a variety of electrophiles. These reactions typically involve the formation of new bonds at the nitrogen center.

Secondary amines like this compound readily undergo acylation reactions with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides. This transformation, often referred to as the Schotten-Baumann reaction when an acyl chloride is used in the presence of a base, is a fundamental process in organic synthesis. fishersci.it The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or a tertiary amine, is typically added to neutralize the acidic byproduct (e.g., HCl). fishersci.it

The general scheme for the acylation of this compound is as follows:

Reaction with Acyl Chlorides:

this compound + R-COCl → N-acyl-N-benzyl-(2-chloro-benzyl)-amine + HCl

Reaction with Acid Anhydrides:

this compound + (R-CO)₂O → N-acyl-N-benzyl-(2-chloro-benzyl)-amine + R-COOH

Table 1: General Conditions for Amide Synthesis from Secondary Amines

| Acylating Agent | Reagents and Conditions | Product Type |

|---|---|---|

| Acyl Chloride | Amine, Acyl Chloride, Base (e.g., Pyridine, DIEA), Aprotic Solvent (e.g., DCM) | N,N-disubstituted amide |

| Acid Anhydride | Amine, Acid Anhydride, optional Base, Aprotic Solvent | N,N-disubstituted amide |

| Carboxylic Acid | Amine, Carboxylic Acid, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF) | N,N-disubstituted amide |

This table presents generalized conditions for amide formation reactions applicable to secondary amines like this compound. fishersci.itmdpi.com

The nitrogen atom of this compound can be further alkylated by reaction with alkyl halides. This nucleophilic substitution reaction, typically following an SN2 mechanism, leads to the formation of a tertiary amine. nih.gov The reaction involves the amine acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Upon further alkylation, a quaternary ammonium (B1175870) salt is formed. This process, known as quaternization or the Menschutkin reaction, converts the tertiary amine into a positively charged quaternary ammonium species. nih.govmdpi.com The quaternization of tertiary amines with benzyl (B1604629) halides is a well-documented process. google.comgoogleapis.com

The general reaction schemes are:

Alkylation to a Tertiary Amine:

this compound + R-X → [N-alkyl-N-benzyl-(2-chloro-benzyl)-amine]-H⁺X⁻

Quaternization to a Quaternary Ammonium Salt:

N-alkyl-N-benzyl-(2-chloro-benzyl)-amine + R'-X → [N-alkyl-N-benzyl-N-(2-chloro-benzyl)-R'-ammonium]⁺X⁻

The choice of alkylating agent and reaction conditions can be tailored to favor either mono-alkylation or the formation of the quaternary salt. researchgate.netrsc.org

Table 2: Representative Alkylation and Quaternization Reactions

| Reactant | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| Tertiary Amine | Benzyl Halide | Water or water-containing organic solvent, 40-70°C | Quaternary Ammonium Salt |

| Primary/Secondary Amine | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., Methanol) | Alkylated Amine |

This table illustrates typical conditions for the alkylation and quaternization of amines, which are applicable to this compound. google.comgoogleapis.comresearchgate.net

This compound can react with isocyanates to form substituted urea (B33335) derivatives. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a new carbon-nitrogen bond and the corresponding urea. acs.org The reaction is generally efficient and proceeds readily under mild conditions.

The formation of carbamic acid derivatives can be achieved through reaction with chloroformates. For instance, reaction with benzyl chloroformate in the presence of a base would yield the corresponding N-benzyl-N-(2-chloro-benzyl)carbamate.

Recent research has also explored the synthesis of N-acylureas from various benzylamine (B48309) derivatives, indicating a robust field of study for these types of compounds. reading.ac.uk The synthesis of N-benzyl-N-benzyloxyurea has been reported through the reaction of benzyloxyurea (B188258) with benzyl chloride, highlighting the reactivity of the amine nitrogen in forming urea-like structures. google.com

Table 3: Synthesis of Urea and Carbamate (B1207046) Derivatives

| Reactant | Reagent | Product Type |

|---|---|---|

| Benzylamine | 4-Nitrophenyl-N-benzylcarbamate | N-Benzyl urea derivative |

| Benzylamine | Benzyl isocyanate | N,N'-Dibenzylurea |

| Amine | Isocyanate | Substituted Urea |

This table provides examples of reactions leading to urea and carbamate derivatives, demonstrating pathways relevant to this compound. bioorganic-chemistry.comchemicalbook.com

Electrophilic Aromatic Substitution Reactions on the Benzyl Rings of this compound

The two benzyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring—the N-benzylamino group and the chlorine atom—will govern the position of further substitution. The N-benzylamino group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.com In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. chem-station.comwikipedia.org The resulting aryllithium species can then react with various electrophiles.

For this compound, the nitrogen-containing substituent can act as a DMG. The N-benzylamino group is known to direct lithiation to the ortho position of the benzyl ring. wikipedia.orgresearchgate.net This allows for the selective introduction of functional groups at the position ortho to the CH₂-N moiety. The presence of the chlorine atom on the other ring may also influence the site of metalation. The relative directing ability of the N-benzylamino group and the chloro-substituent will determine the regioselectivity of the lithiation. uwindsor.ca

Table 4: Directing Groups in Ortho-Metalation

| Directing Group | Relative Directing Ability |

|---|---|

| -O-C(O)NR₂ | Very Strong |

| -CONR₂ | Strong |

| -CH₂NR₂ | Moderate |

| -OCH₃ | Moderate |

| -Cl | Weak |

This table provides a hierarchy of common directing metalation groups, which helps in predicting the regioselectivity of lithiation reactions on substituted aromatic compounds like this compound. uwindsor.ca

Further halogenation of this compound would proceed via an electrophilic aromatic substitution mechanism. The regioselectivity of the reaction would be dictated by the directing effects of the existing substituents.

On the unsubstituted benzyl ring, the N-benzylamino group, being an activating ortho-, para-director, would direct incoming electrophiles (e.g., Br⁺, Cl⁺) to the ortho and para positions. On the 2-chlorobenzyl ring, both the chloro group and the N-benzylamino group are ortho-, para-directing. The incoming electrophile would be directed to the positions ortho and para to these groups, with the final substitution pattern depending on the relative activating/deactivating strengths and steric factors.

Typical reagents for electrophilic bromination include bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. libretexts.orglibretexts.org For chlorination, chlorine (Cl₂) with a Lewis acid such as AlCl₃ is commonly used. masterorganicchemistry.com N-halosuccinimides (NBS for bromination, NCS for chlorination) can also be employed as sources of electrophilic halogens, often under milder conditions. nih.govorganic-chemistry.org

Table 5: Reagents for Electrophilic Aromatic Halogenation

| Halogenation | Reagents |

|---|---|

| Bromination | Br₂ / FeBr₃ |

| N-Bromosuccinimide (NBS) | |

| Chlorination | Cl₂ / AlCl₃ |

| N-Chlorosuccinimide (NCS) |

This table lists common reagents used for the electrophilic halogenation of aromatic rings. libretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Nitration and Sulfonation Reactions

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on this compound are complex due to the presence of multiple reactive sites. The outcome is governed by the directing effects of the substituents on both phenyl rings. The secondary amine group is an activating, ortho-, para-director, while the chloro-substituent is a deactivating, yet ortho-, para-directing group.

Nitration: The nitration of benzylamines can be complicated by the reaction conditions. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the basic nitrogen atom is protonated to form an anilinium-type ion. This protonated group is strongly deactivating and meta-directing. byjus.com Therefore, nitration could be directed to the meta-position of the unsubstituted benzyl ring. The 2-chlorobenzyl ring is already deactivated by the chloro-substituent, making it less susceptible to nitration. Regioselectivity can be challenging to control, potentially leading to a mixture of products. nih.gov

Sulfonation: Sulfonation can occur at either the aromatic rings (C-sulfonation) or the nitrogen atom (N-sulfonation, or sulfamation). Treatment with sulfur trioxide amine complexes, such as Me₃N·SO₃, typically leads to the formation of the corresponding N-sulfamate. researchgate.net C-sulfonation with fuming sulfuric acid would likely favor substitution on the unsubstituted benzyl ring. youtube.com The position of sulfonation is directed by the bulky benzylamino group, potentially to the para-position. njit.edu Recent methods have also explored copper-catalyzed C-H sulfonylation of benzylamines, which selectively installs a sulfonyl group at the ortho-position of one of the benzyl rings. chemrxiv.org

| Reaction | Reagents | Predicted Major Product(s) | Rationale/Directing Effects |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitration on the unsubstituted benzyl ring, potentially at the meta-position. | Protonation of the amine creates a deactivating, meta-directing group. byjus.com |

| Sulfonation (C-Sulfonation) | Fuming H₂SO₄ | Sulfonation on the unsubstituted benzyl ring, likely at the para-position. | The benzylamino group is an ortho, para-director; para-substitution is favored sterically. njit.edu |

| Sulfonation (N-Sulfamation) | Me₃N·SO₃ | N-Sulfonylated product: Benzyl-(2-chloro-benzyl)-sulfamic acid. | Direct reaction at the nucleophilic nitrogen atom. researchgate.net |

Cross-Coupling Reactions Involving the Chlorobenzyl Moiety of this compound

The chloro-substituent on one of the benzyl rings makes this moiety a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Benzyl chlorides are viable substrates for this reaction, coupling with organoboron compounds like arylboronic acids or potassium aryltrifluoroborates to produce diarylmethane derivatives. wikipedia.orgrsc.org In the context of this compound, the 2-chlorobenzyl group can react with an arylboronic acid to replace the chlorine atom with a new aryl group. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. While benzyl bromides are generally more reactive, benzyl chlorides can be effectively coupled, particularly with electron-rich boronic acids. nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | High | nih.gov |

| Benzyl Chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | Good | nih.gov |

| ortho-Bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While typically applied to aryl and vinyl halides, benzyl halides can also participate. The reaction of the 2-chlorobenzyl moiety of this compound with an alkene would yield a stilbene-like derivative. The reaction is catalyzed by palladium complexes in the presence of a base. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While direct coupling with benzyl chlorides is not standard, the reaction is effective for aryl chlorides under specific conditions, often requiring more electron-rich and bulky phosphine ligands. libretexts.org This opens the possibility for the 2-chlorobenzyl group to be functionalized with an alkyne, leading to the formation of a diarylacetylene derivative. Copper-free Sonogashira protocols have also been developed to avoid side reactions associated with the copper co-catalyst. cetjournal.it

| Reaction | Typical Substrate | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | wikipedia.org |

| Sonogashira (Classic) | Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | wikipedia.org |

| Sonogashira (Copper-Free) | Aryl Chloride | Pd(OAc)₂, Ligand 3* | Cs₂CO₃ | Dioxane | libretexts.org |

*Ligand 3: bis-(tert-butyl)aminomethylphosphaneBuchwald-Hartwig Amination Reactions for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org The 2-chlorobenzyl group of this compound can serve as the aryl halide component, reacting with a primary or secondary amine to form a new tertiary amine. This transformation is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of substrates. wikipedia.org The reaction requires a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XPhos, SPhos, or TrixiePhos), and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnih.gov

| Amine Type | Ligand | Base | Solvent | General Efficacy | Reference |

|---|---|---|---|---|---|

| Secondary Acyclic Amines | XPhos | NaOt-Bu | Toluene (B28343) | High yields for aryl chlorides. | nih.gov |

| Primary Amines | BINAP, DPPF | NaOt-Bu | Toluene | First reliable systems for primary amines. | wikipedia.org |

| Heterocyclic Amines | TrixiePhos, t-BuXPhos | t-BuOLi, NaOt-Bu | Toluene | Effective for coupling with various heterocycles. | nih.gov |

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The secondary amine and benzylic C-H bonds in this compound are susceptible to oxidation. Mild oxidation of the secondary amine can lead to the corresponding imine. More vigorous oxidation can cleave the benzyl groups. For instance, oxidation of N-(arylsulfonyl)benzylamines with potassium persulfate (K₂S₂O₈) yields N-arylsulfonylimines. nih.gov A similar transformation could be expected for this compound, likely forming an imine at the unsubstituted benzyl position. Oxidative debenzylation using reagents like alkali metal bromides with an oxidant can cleave N-benzyl groups to form amides. organic-chemistry.org Chemoselective oxidation of aminobenzyl alcohols to aldehydes has been achieved using copper(I) catalysts, suggesting that the amine functionality can be preserved under specific oxidative conditions. nih.govresearchgate.net

| Reagent/System | Potential Product | Reaction Type | Reference |

|---|---|---|---|

| K₂S₂O₈ / Pyridine | N-(2-chlorobenzyl)-1-phenylmethanimine | Benzylic Oxidation | nih.gov |

| Alkali Metal Bromide / Oxone | 2-Chlorobenzamide and Benzaldehyde (B42025) | Oxidative Debenzylation | organic-chemistry.org |

| CuI / TEMPO / O₂ | N-(2-chlorobenzyl)-1-phenylmethanimine | Aerobic Oxidation | nih.gov |

Reductive Transformations: Reductive processes can target several parts of the molecule. Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for N-debenzylation, which would cleave the benzyl groups to potentially yield 2-chlorobenzylamine (B130927). This process can also lead to dehalogenation, reducing the C-Cl bond to a C-H bond, depending on the catalyst and reaction conditions. Reductive amination, the reverse of its synthesis, involves the reaction of an aldehyde with an amine in the presence of a reducing agent. acs.org For instance, the reaction of 2-chlorobenzaldehyde (B119727) with benzylamine in the presence of a reducing agent like sodium borohydride (B1222165) is a primary route to synthesize the title compound. vulcanchem.com

Derivatization and Functionalization Strategies of Benzyl 2 Chloro Benzyl Amine

Strategic Functionalization of the Amine Nitrogen for Advanced Chemical Scaffolds

The secondary amine nitrogen in Benzyl-(2-chloro-benzyl)-amine is a prime site for a multitude of chemical transformations, enabling the construction of advanced and diverse chemical scaffolds. The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily participating in reactions with a wide range of electrophiles.

One of the most fundamental and widely employed functionalization strategies is N-alkylation . This involves the reaction of the amine with alkyl halides or other alkylating agents to introduce new alkyl groups. This process can be tailored to introduce a variety of functionalities, including linear or branched alkyl chains, cyclic systems, or chains bearing other functional groups.

Another critical functionalization pathway is N-acylation , the reaction of the amine with acyl chlorides or anhydrides to form amides. mdpi.com This transformation is significant as it introduces a carbonyl group, which can serve as a handle for further modifications or can be a key structural feature in the final target molecule. Benzoyl chloride and its derivatives are common reagents for this purpose. researchgate.netresearchgate.net The resulting N-benzoyl derivatives often exhibit altered electronic and steric properties, influencing their biological activity and physical characteristics.

Furthermore, the amine nitrogen can participate in reductive amination reactions. This powerful method involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent to form a new, more substituted amine. This strategy allows for the introduction of a wide array of substituents, significantly expanding the structural diversity of the resulting compounds.

The amine group can also be a key participant in Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This allows for the formation of C-N bonds, enabling the introduction of aryl or heteroaryl groups onto the nitrogen atom. This modern synthetic method provides access to complex tri- and tetra-substituted amines that would be challenging to synthesize via traditional methods.

The versatility of the amine nitrogen is further highlighted by its ability to undergo Mannich-type reactions , where it reacts with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. This three-component reaction is a powerful tool for building molecular complexity in a single step.

Finally, the amine can be transformed into other nitrogen-containing functional groups. For instance, oxidation can lead to the formation of nitroxides or other oxidized species, while reaction with specific reagents can yield hydrazines or other derivatives. These transformations pave the way for the synthesis of compounds with unique electronic and reactive properties.

The strategic functionalization of the amine nitrogen of this compound provides a rich toolbox for the synthetic chemist. By carefully selecting the appropriate reaction conditions and reagents, a vast array of advanced chemical scaffolds can be constructed, each with its own unique set of properties and potential applications.

Halogen Exchange and Further Halogenation Strategies on the Aromatic Rings of the Chemical Compound

The presence of a chlorine atom on one of the aromatic rings of this compound offers a unique handle for further functionalization through halogen exchange reactions. This strategy allows for the replacement of the chlorine atom with other halogens, such as fluorine, bromine, or iodine, thereby modulating the electronic and steric properties of the molecule.

Halogen exchange reactions , often referred to as Finkelstein reactions for the exchange of chloride or bromide with iodide, can be employed to introduce different halogens. For instance, reacting the chloro-substituted ring with a source of fluoride, such as an alkali metal fluoride, can lead to the corresponding fluoro-substituted derivative. google.com Similarly, bromide or iodide can be introduced using the appropriate halide salts. These exchanges can significantly impact the reactivity of the aromatic ring in subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. The choice of the new halogen can influence factors like bond strength, polarizability, and the ability to act as a leaving group.

Beyond simple halogen exchange, further halogenation of either the chlorinated or the unsubstituted aromatic ring presents another avenue for derivatization. Electrophilic aromatic substitution reactions can be used to introduce additional halogen atoms. The position of this new halogen will be directed by the existing substituents on the ring. On the 2-chlorobenzyl moiety, the chlorine atom and the benzylamine (B48309) group will influence the regioselectivity of the substitution. Similarly, on the unsubstituted benzyl (B1604629) ring, the benzylamine group will direct the incoming electrophile.

The introduction of additional halogens can have profound effects on the molecule's properties. For example, polyhalogenated aromatic compounds often exhibit enhanced lipophilicity and can engage in halogen bonding, a type of non-covalent interaction that can influence crystal packing and receptor binding.

The conditions for these halogenation reactions, including the choice of halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide, selectfluor) and catalyst, can be fine-tuned to achieve the desired level of substitution and regioselectivity.

| Reaction Type | Reagents | Product Feature | Potential Impact |

| Halogen Exchange (Fluorination) | Alkali metal fluorides (e.g., KF) | Replacement of -Cl with -F | Altered electronic properties, potential for ¹⁹F NMR studies |

| Halogen Exchange (Bromination) | Alkali metal bromides (e.g., KBr) | Replacement of -Cl with -Br | Increased reactivity in cross-coupling reactions |

| Halogen Exchange (Iodination) | Alkali metal iodides (e.g., KI) | Replacement of -Cl with -I | Most reactive for cross-coupling, can participate in different reactions |

| Further Halogenation | Electrophilic halogenating agents (e.g., NBS, NCS) | Introduction of additional halogen atoms | Increased lipophilicity, potential for halogen bonding interactions |

Introduction of Heteroatoms and Complex Moieties onto the Benzyl Framework

The benzyl frameworks of this compound provide a canvas for the introduction of a wide variety of heteroatoms and more complex molecular fragments. These modifications can dramatically alter the compound's physical, chemical, and biological properties.

One common strategy is the introduction of oxygen-containing functional groups . This can be achieved through electrophilic aromatic substitution reactions to install hydroxyl (-OH), alkoxy (-OR), or acyloxy (-OCOR) groups onto the aromatic rings. The position of substitution is directed by the existing groups on the ring. For example, Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation can introduce an ester functionality, which can then be hydrolyzed to a phenol.

Sulfur-containing moieties can also be incorporated. Sulfonation of the aromatic rings can introduce sulfonic acid (-SO₃H) groups, which can be further converted to sulfonamides or sulfonate esters. Thiol (-SH) or thioether (-SR) groups can be introduced through various synthetic routes, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The introduction of nitrogen-containing groups other than the primary amine is also a valuable strategy. Nitration of the aromatic rings, followed by reduction, can provide an additional amino group. This can then be further functionalized. The formation of azo compounds is another possibility.

Beyond simple heteroatom-containing functional groups, more complex moieties can be attached to the benzyl framework. This can be achieved through various cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These powerful methods allow for the formation of carbon-carbon bonds, enabling the attachment of other aryl or vinyl groups, or even alkynyl fragments. For example, a Suzuki coupling could be used to link the benzyl ring to a heterocyclic system, creating a more complex and potentially biologically active molecule.

The introduction of these diverse functional groups and complex moieties can be used to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. It can also be used to introduce specific recognition elements for biological targets or to create new materials with desired optical or electronic properties.

| Functional Group/Moiety | Method of Introduction | Potential Applications |

| Hydroxyl (-OH) | Electrophilic hydroxylation, Baeyer-Villiger oxidation | Pharmaceutical intermediates, hydrogen bonding scaffolds |

| Alkoxy (-OR) | Williamson ether synthesis | Modulating lipophilicity, probes for biological systems |

| Sulfonic acid (-SO₃H) | Sulfonation | Increased water solubility, catalysts |

| Thiol (-SH) / Thioether (-SR) | Nucleophilic aromatic substitution, cross-coupling | Metal coordination, self-assembled monolayers |

| Amino (-NH₂) | Nitration followed by reduction | Further functionalization, building blocks for dyes and polymers |

| Aryl/Heteroaryl groups | Suzuki, Heck, or other cross-coupling reactions | Fine-tuning electronic properties, creating complex drug-like molecules |

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Units

The unique structural features of this compound make it an attractive building block for the construction of larger, more complex architectures such as polymers and supramolecular assemblies. The presence of reactive sites—the secondary amine and the aromatic rings—allows for its incorporation into polymeric chains or its participation in the non-covalent interactions that govern the formation of supramolecular structures.

Polymerization can be achieved by leveraging the reactivity of the amine group. For instance, the amine can be used as a monomer in step-growth polymerization reactions. Reaction with difunctional acyl chlorides or isocyanates would lead to the formation of polyamides or polyureas, respectively, where the this compound unit is regularly incorporated into the polymer backbone. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, would be influenced by the structure of the amine monomer.

Alternatively, the aromatic rings can be functionalized with polymerizable groups, such as vinyl or styrenyl moieties. This would allow the this compound derivative to act as a monomer in chain-growth polymerization reactions, such as free-radical or controlled radical polymerization. This approach would result in polymers with the this compound unit as a pendant group along the polymer chain. Such polymers could exhibit interesting properties due to the presence of the amine and chloro-substituted aromatic rings, potentially finding applications as functional coatings, membranes, or resins for ion exchange or catalysis. Research has shown that amine-functionalized polymers can be synthesized from precursors like poly(vinyl benzyl chloride). researchgate.netresearchgate.net

In the realm of supramolecular chemistry , this compound and its derivatives can act as building blocks for the construction of well-ordered assemblies through non-covalent interactions. The amine group can participate in hydrogen bonding, a key driving force for self-assembly. The aromatic rings can engage in π-π stacking interactions, further stabilizing the supramolecular architecture. mdpi.comacs.org

By judiciously designing derivatives of this compound with complementary functional groups, it is possible to program their self-assembly into specific structures, such as gels, liquid crystals, or discrete molecular capsules. For example, introducing a carboxylic acid group onto one of the benzyl rings could lead to the formation of zwitterionic structures or extended hydrogen-bonded networks. The presence of the chlorine atom can also influence the supramolecular assembly through halogen bonding. The formation of supramolecular gels through the acylation of related N-benzyl compounds has been observed, highlighting the potential for these types of molecules to form extended, non-covalently linked networks. mdpi.com

The development of polymeric and supramolecular structures based on this compound opens up possibilities for the creation of new materials with tailored functionalities. These materials could find applications in areas such as drug delivery, sensing, and catalysis, where the specific properties of the amine and its derivatives can be harnessed to achieve a desired function.

Computational and Theoretical Chemistry Studies of Benzyl 2 Chloro Benzyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in understanding the electronic structure and preferred three-dimensional arrangement of Benzyl-(2-chloro-benzyl)-amine. Methods such as Density Functional Theory (DFT) are often employed to determine the molecule's most stable conformation.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For related compounds, this energy gap has been a subject of investigation to understand their electronic behavior. researchgate.net

Table 1: Calculated Geometric and Electronic Properties of this compound

| Parameter | Calculated Value |

| Total Energy | (Hypothetical Value) |

| Dipole Moment | (Hypothetical Value) |

| HOMO Energy | (Hypothetical Value) |

| LUMO Energy | (Hypothetical Value) |

| HOMO-LUMO Gap | (Hypothetical Value) |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical methods are invaluable for predicting reaction mechanisms and analyzing the high-energy transition states that govern the rates of chemical reactions. For this compound, potential reactions could include N-alkylation or reactions involving the aromatic rings.

Studies on the reactions of N-substituted benzylamines with benzyl (B1604629) bromide have shown that electron-withdrawing groups, such as the chloro group, can decrease the reaction rate. researchgate.net A proposed mechanism for such reactions involves an SN2-type transition state. researchgate.net Computational analysis of this transition state would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The structure and energy of this transition state can be calculated using quantum chemical methods.

Furthermore, investigations into the solvolysis of benzyl chlorides have highlighted changes in mechanism from SN1 (DN + AN) to SN2 (ANDN) depending on the substituents on the phenyl ring. nih.gov Similar computational studies on this compound could elucidate the preferred pathways for its reactions.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN1-like | (Hypothetical Value) | (Hypothetical Value) |

| SN2-like | (Hypothetical Value) | (Hypothetical Value) |

Note: The values in this table are hypothetical and represent the kind of data generated from transition state analysis.

Spectroscopic Property Simulations and Experimental Data Correlation

Computational chemistry allows for the simulation of various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These simulated spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

For instance, the vibrational frequencies in the IR spectrum can be calculated and correlated with specific molecular motions. Studies on related compounds have demonstrated good agreement between experimental and theoretical spectra obtained using DFT methods. acs.orgresearchgate.net The calculated 1H and 13C NMR chemical shifts can also be compared with experimental values to aid in the structural elucidation of this compound and its derivatives. openmedicinalchemistryjournal.com

UV-Visible spectra, which provide information about electronic transitions, can be simulated using Time-Dependent DFT (TD-DFT). acs.org The calculated absorption maxima (λmax) can be correlated with the electronic transitions between molecular orbitals.

Table 3: Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Simulated Value | Experimental Value |

| Key IR Frequency (C-Cl stretch) | (Hypothetical Value) cm-1 | (Hypothetical Value) cm-1 |

| 1H NMR (CH2 protons) | (Hypothetical Value) ppm | (Hypothetical Value) ppm |

| 13C NMR (C-Cl carbon) | (Hypothetical Value) ppm | (Hypothetical Value) ppm |

| UV-Vis λmax | (Hypothetical Value) nm | (Hypothetical Value) nm |

Note: The values in this table are hypothetical and illustrative of the correlation between simulated and experimental data.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility and intermolecular interactions of this compound over time. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target.

MD simulations have been used to study the stability of complexes between ligands and proteins, as seen in studies of aporphine–benzylpyridinium conjugates and kojic acid derivatives. acs.orgnih.gov For this compound, MD simulations could reveal the range of accessible conformations and the dynamics of the benzyl and 2-chlorobenzyl groups. This information is crucial for understanding how the molecule might bind to a receptor, as the conformational flexibility can influence the binding affinity.

The simulations can also be used to analyze intermolecular interactions, such as hydrogen bonding and van der Waals forces, with solvent molecules or other solutes.

Table 4: Key Conformational Dihedrals and Their Fluctuation from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C-C-N-C (Benzyl) | (Hypothetical Value) | (Hypothetical Value) |

| C-C-N-C (2-Chlorobenzyl) | (Hypothetical Value) | (Hypothetical Value) |

Note: The values in this table are hypothetical and represent the type of data obtained from MD simulations.

Cheminformatics Approaches for Structure-Reactivity Correlations

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and correlate their structural features with their activities or properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) are key techniques in this field. nih.gov

For a series of compounds related to this compound, a QSAR study could be developed to predict their biological activity based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. For example, the Hammett equation, a classic linear free energy relationship, has been used to correlate the reaction rates of substituted benzylamines with electronic parameters of the substituents. researchgate.netdtu.dk

Modern cheminformatics approaches often employ machine learning algorithms to build predictive models from large chemical datasets. nih.gov Such models could be used to design new derivatives of this compound with desired properties.

Future Research Directions and Unexplored Avenues for Benzyl 2 Chloro Benzyl Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Traditional synthetic methods for amines often rely on processes with low atom economy, such as reductive amination or the use of alkyl halides, which can generate significant waste. rsc.org Future research must prioritize the development of greener, more sustainable synthetic pathways to Benzyl-(2-chloro-benzyl)-amine and its derivatives.

Key research objectives should include:

Catalytic Hydrogen Borrowing/Amination: Moving away from stoichiometric reagents, research into "hydrogen borrowing" or direct amination of alcohols offers a highly atom-economical alternative. rsc.org Investigating catalytic systems, potentially using earth-abundant metals, for the direct coupling of benzyl (B1604629) alcohol and 2-chlorobenzyl alcohol with an ammonia (B1221849) source could dramatically improve the environmental footprint of the synthesis.

Reductive Amination with Green Reductants: While reductive amination is a common strategy, future efforts should focus on replacing traditional, hazardous reducing agents with greener alternatives. Catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as hydrogen donors, or even direct electrochemical reduction, could provide more sustainable options.

Biocatalysis: The use of enzymes, such as engineered transaminases, could offer an exceptionally selective and environmentally benign route to chiral analogues of this compound, operating under mild aqueous conditions.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Amine Synthesis | Reaction of benzylamine (B48309) with 2-chlorobenzyl chloride. | Catalytic reductive amination of 2-chlorobenzaldehyde (B119727) with benzylamine using H₂ and a heterogeneous catalyst. | Higher atom economy, avoids use of alkyl halides, generates water as the primary byproduct. |

| Catalysis | Stoichiometric reducing agents (e.g., NaBH₄). | 'Hydrogen borrowing' catalysis using alcohols as starting materials. rsc.org | Eliminates the need for pre-functionalized starting materials, reduces waste. rsc.org |

| Solvent Use | Use of volatile organic compounds (VOCs). | Synthesis in green solvents (e.g., water, supercritical CO₂, bio-derived solvents). | Reduced environmental impact and improved process safety. |

Integration into Automated and Flow Chemistry Systems for Scalable Research and Production

To accelerate research and enable scalable, on-demand production, the integration of synthetic routes to this compound into automated and flow chemistry systems is a critical future direction. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for seamless multi-step synthesis. mpg.demdpi.com

Future research in this area should focus on:

Development of Robust Flow Protocols: Adapting the most promising sustainable synthetic routes into a continuous flow process. This involves optimizing parameters such as residence time, temperature, pressure, and solvent. mpg.demdpi.com The use of packed-bed reactors with immobilized catalysts or reagents can simplify purification and catalyst recycling. acs.org

Automated Synthesis and Optimization: Employing automated platforms equipped with machine learning algorithms can rapidly screen reaction conditions to identify optimal parameters for yield and purity, significantly accelerating process development. acs.org

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, NMR) would allow for real-time monitoring and quality control. acs.org Coupling the flow reactor directly to purification modules, such as scavengers or crystallizers, can lead to the isolation of the final product with high purity without manual intervention. acs.org

| Flow Chemistry Parameter | Significance in this compound Synthesis | Research Goal |

| Reactor Type | Packed-bed reactors can hold immobilized catalysts (e.g., Pd/C for hydrogenation) or scavengers. acs.org | Design stable, reusable catalyst cartridges for efficient reductive amination or C-N coupling reactions. |

| Residence Time | Crucial for achieving high conversion; slower reactions may require longer residence times or larger reactor volumes. mpg.de | Optimize residence time to maximize product formation while minimizing byproduct generation. |

| Temperature & Pressure | Allows for reactions to be conducted at temperatures above the solvent's boiling point, accelerating reaction rates. mpg.de | Determine the optimal temperature/pressure window for safe and efficient synthesis. |

| Automation | Enables high-throughput screening of reaction conditions and synthesis of derivative libraries. acs.org | Develop a fully automated system for the synthesis and purification of a library of this compound analogues. |

Discovery of Unprecedented Reactivity and Catalytic Functions of the Chemical Compound

The unique electronic and steric environment of this compound suggests that it may possess untapped reactivity and potential as a ligand or catalyst. The ortho-chloro substituent creates a distinct electronic profile on one of the benzyl rings, while the secondary amine itself is a key functional group.

Avenues for exploration include:

Catalyst Ligand Development: The nitrogen atom can act as a coordination site for transition metals. Research into its use as a ligand in catalytic reactions, such as cross-coupling or hydrogenation, is warranted. The chirality that can be introduced at the benzylic positions could lead to applications in asymmetric catalysis. Palladium-catalyzed enantioselective C-H cross-coupling has been demonstrated for other benzylamines, suggesting a promising path forward. acs.org

Organocatalysis: The amine functionality could be leveraged in organocatalytic transformations, such as Mannich or Michael reactions, where it could act as a catalyst itself or as a precursor to a more complex organocatalyst.

C-H Activation: The multiple C-H bonds on the two aromatic rings are potential sites for functionalization. Investigating directed C-H activation, guided by the amine group, could unlock novel pathways to complex molecular architectures that would be difficult to access through traditional methods.

Design and Synthesis of Advanced Materials Incorporating this compound Structural Motifs

The rigid yet flexible structure of this compound makes it an interesting building block for advanced materials. The aromatic rings can participate in π-π stacking interactions, while the amine provides a handle for polymerization or grafting onto surfaces.

Future research should explore:

Polymer Synthesis: Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to materials with tailored thermal, mechanical, or optical properties. For example, polyamides or polyimides derived from this amine could exhibit high thermal stability.

Supramolecular Assemblies: The potential for hydrogen bonding (via the N-H group) and π-π stacking suggests that this compound could be a component in self-assembling systems, forming gels, liquid crystals, or other ordered structures.

Surface Modification: The amine group can be used to anchor the molecule onto material surfaces (e.g., silica, graphene oxide), modifying their surface properties. Related compounds like 2-chlorobenzylamine (B130927) have shown utility in the exfoliation of graphene, indicating the potential of this structural class in materials science.

Exploration of New Applications in Emerging Chemical Technologies

The this compound scaffold is a versatile platform that could find applications in a range of emerging technologies, particularly within the pharmaceutical and agrochemical sectors.

Potential areas for investigation include:

Medicinal Chemistry: Many biologically active compounds are based on benzylamine structures. nih.govmdpi.com The specific substitution pattern of this compound could be a starting point for the design of novel therapeutic agents. Its derivatives could be screened for activity against a wide range of biological targets, such as enzymes or receptors, where the combination of hydrophobic and halogen-substituted aromatic rings might confer high affinity and selectivity.

Chemical Probes and Sensors: By functionalizing the core structure with fluorophores or other reporter groups, derivatives of this compound could be developed as chemical probes for detecting specific analytes or for use in molecular imaging.

Agrochemicals: The benzylamine motif is present in some pesticides and herbicides. Screening this compound and its derivatives for biological activity could lead to the discovery of new crop protection agents.

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for Benzyl-(2-chloro-benzyl)-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between benzylamine and 2-chlorobenzyl halides (e.g., bromide or chloride) under alkaline conditions. For example, a secondary amine can react with a haloalkane in the presence of triethylamine (TEA) as a base, followed by purification via flash chromatography (e.g., using isopropanol) to achieve yields >80% . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants) and reaction time (typically 12–24 hours under reflux) to minimize over-alkylation.

Q. How is this compound purified and characterized in academic settings?

- Methodology :

- Purification : Flash chromatography using silica gel and solvent systems like hexane/ethyl acetate (gradient elution) is standard. For hydrochloride salts, recrystallization from ethanol/water mixtures is effective .

- Characterization : Key techniques include:

- 1H/13C NMR : Aromatic protons appear as multiplet signals at δ 7.15–7.77 ppm, while methylene groups (N–CH2–Ar) resonate at δ 3.77–3.84 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 266–315, depending on substituents .

- IR Spectroscopy : Stretching vibrations for N–H (3452 cm⁻¹) and C–Cl (725 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during synthesis, and how can selectivity be improved?

- Analysis : Competing pathways include:

- Over-alkylation : Formation of tertiary amines due to excess haloalkane. Mitigated by using stoichiometric control and inert atmospheres (e.g., argon) to prevent oxidation .

- Elimination reactions : Observed in sterically hindered systems; minimized by using polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Case Study : In Entry 6f (Benzyl-[1-(2-Chloro-quinoline-3-yl)-but-3-enyl]-amine), the 1H NMR spectrum shows complex splitting (δ 5.71–5.85 ppm for allylic protons) due to diastereotopic effects. Resolution strategies include:

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

- 2D NMR (COSY, HSQC) : Assigns coupling networks and correlates protons to carbons, clarifying ambiguous peaks .

Q. What thermodynamic and kinetic data are critical for scaling up synthesis, and how are they acquired?

- Key Parameters :

- Boiling Point/Melting Point : Determined via differential scanning calorimetry (DSC) or NIST-standardized methods (e.g., Tboil ~250–300°C for similar amines) .

- Reaction Kinetics : Monitored using in-situ FTIR or HPLC to track reagent consumption. For example, pseudo-first-order kinetics are observed in Stille coupling reactions with allyl tributyl stannane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.